molecular formula C10H10BrNO B2520882 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one CAS No. 2408969-61-7

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B2520882
CAS No.: 2408969-61-7
M. Wt: 240.1
InChI Key: CKFDQRJLNGWLLT-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one is a brominated dihydroquinolinone derivative characterized by a partially saturated quinoline backbone. Its structure includes a bromine atom at position 5, a methyl group at position 4, and a lactam ring (quinolin-2-one). This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of MAO-B inhibitors and other bioactive molecules .

Properties

IUPAC Name

5-bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-9(13)12-8-4-2-3-7(11)10(6)8/h2-4,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFDQRJLNGWLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-nitroaniline with bromine in the presence of a suitable catalyst to form the brominated intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired quinolinone compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroquinoline derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinolinone derivatives can be formed.

    Oxidation Products: Quinoline derivatives with additional functional groups.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one features a quinolinone core structure characterized by a bromine atom at the 5th position and a methyl group at the 4th position. This configuration imparts distinct chemical properties that facilitate diverse interactions with biological targets.

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common method includes the reaction of 4-methyl-2-nitroaniline with bromine under acidic or basic conditions to yield the desired compound.

Synthetic Routes

StepDescription
1Bromination of 4-methyl-2-nitroaniline
2Cyclization under acidic/basic conditions
3Purification via recrystallization or chromatography

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
  • Oxidation/Reduction : It can undergo oxidation to form quinoline derivatives or reduction to yield dihydroquinoline derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research:

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria and fungi by disrupting microbial cell membranes and interfering with metabolic processes.

Anticancer Activity
Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. Notably, it has shown promise against breast and colon cancer cell lines by inducing apoptosis through interactions with specific molecular targets involved in cell survival pathways.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. For instance, at a concentration of 50 µM, the compound inhibited breast cancer cell proliferation by approximately 70%. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The bromine and methyl substituents influence the compound’s binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Positional Isomers of Brominated Dihydroquinolinones

Bromine substitution significantly impacts physicochemical and biological properties. Key positional isomers include:

Compound Name Bromine Position Substituents Molecular Formula CAS No. Key Properties/Applications References
5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one 5 4-CH₃ C₁₀H₁₀BrNO - MAO-B inhibition candidate; enhanced lipophilicity due to methyl -
6-Bromo-3,4-dihydro-1H-quinolin-2-one 6 None C₉H₈BrNO 3279-90-1 Light-sensitive; irritant (skin/eyes)
5-Bromo-3,4-dihydroquinolin-2(1H)-one 5 None C₉H₈BrNO 880094-83-7 Intermediate for furoquinolinones

Key Findings :

  • Positional Effects : The 5-bromo substitution in the target compound may favor π-stacking interactions in enzyme binding pockets compared to 6-bromo analogs .

Halogen-Substituted Derivatives

Replacing bromine with other halogens alters electronic and steric profiles:

Compound Name Halogen (Position) Molecular Formula CAS No. Activity Notes References
6-Fluoro-3,4-dihydro-1H-quinolin-2-one F (6) C₉H₈FNO 75893-82-2 Reduced steric hindrance; lower molecular weight
5,6,8-Trichloro-4-phenyl-3,4-dihydro-1H-quinolin-2-one Cl (5,6,8) C₁₅H₁₀Cl₃NO 25893-61-2 Enhanced electrophilicity; potential cytotoxicity

Key Findings :

  • Electron-Withdrawing Effects : Bromine’s stronger electron-withdrawing nature compared to fluorine may enhance hydrogen-bond acceptor capacity of the lactam carbonyl .
  • Steric Considerations: Chlorine’s larger atomic radius (vs.

Functional Group Modifications

Variations in substituents influence biological activity and synthetic utility:

Compound Name Functional Groups Molecular Formula Key Applications References
7-Amino-3,4-dihydro-1H-quinolin-2-one NH₂ (7) C₉H₁₀N₂O α-Carbonic anhydrase inhibition without lactam hydrolysis
5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one O-(CH₂)₄Br (5) C₁₃H₁₆BrNO₂ Alkylating agent; precursor for prodrugs
4-(Bromomethyl)quinolin-2(1H)-one BrCH₂ (4) C₁₀H₈BrNO Electrophilic intermediate for cross-coupling

Key Findings :

  • Amino vs. Bromo: The 7-amino analog (C₉H₁₀N₂O) exhibits distinct inhibitory mechanisms compared to brominated derivatives, likely due to hydrogen-bond donor capacity .
  • Alkoxy Chains: The 4-bromobutoxy group in C₁₃H₁₆BrNO₂ introduces flexibility, enabling conjugation with targeting moieties .

Core Structure Variations: Quinolinone vs. Isoquinolinone

Compound Name Core Structure Molecular Formula Selectivity Notes References
This compound Quinolinone C₁₀H₁₀BrNO Preferential MAO-B inhibition
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Isoquinolinone C₁₀H₁₀BrNO Altered binding to MAO isoforms

Key Findings :

  • Ring Positioning: The isoquinolinone scaffold shifts the lactam position, disrupting key interactions with MAO-B residues (e.g., TYR:435) .

Biological Activity

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinolinone core with both bromine and methyl substituents, which enhance its chemical reactivity and biological properties. The presence of these substituents allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been attributed to its interaction with specific molecular targets involved in cell survival pathways .

The biological activity of this compound is largely influenced by its molecular interactions. The bromine and methyl groups enhance the compound's binding affinity to target proteins, including enzymes and receptors involved in critical biological pathways. This interaction can modulate signaling cascades that regulate cell growth, survival, and apoptosis, thereby exerting therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
4-Methylquinolin-2-oneLacks bromine substituentLimited antimicrobial properties
5-Bromoquinolin-2-oneLacks methyl groupDifferent reactivity profile
4-Methyl-3,4-dihydroquinolin-2-oneLacks bromine substituentVaries in chemical behavior

The presence of both bromine and methyl groups in this compound distinguishes it from these related compounds, contributing to its enhanced biological activities.

Study on Anticancer Effects

A notable study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) and increased apoptosis markers such as caspase activation and PARP cleavage. This study highlights the potential of this compound as a lead for developing new anticancer agents .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains. These findings suggest that the compound could be developed into an effective antimicrobial agent .

Q & A

What are the common synthetic routes for 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves cyclization and bromination steps. A widely used approach is the Knorr quinoline synthesis, starting with substituted aniline derivatives and β-keto esters. For example, condensation of 4-bromoaniline with a β-keto ester under acidic conditions forms the dihydroquinolinone core . Optimization strategies include:

  • In-situ monitoring : Use ¹H NMR to track reaction progression and intermediate formation, ensuring proper stoichiometry and reducing side reactions .
  • Reagent selection : Employ sodium triacetoxyborohydride (STAB) for reductive amination steps to enhance yield and selectivity .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the target compound from byproducts .

How can researchers address discrepancies in biological activity data between this compound and its structural analogs?

Advanced Research Question
Discrepancies often arise from subtle structural variations or experimental design differences. Key considerations include:

  • Substituent effects : Compare analogs with halogen (Br vs. Cl) or methyl group positional changes. For instance, 7-Bromo-4,4-dimethyl analogs show moderate antimicrobial activity, while 5-Bromo derivatives exhibit higher potency .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) to minimize variability .
  • Purity validation : Use HPLC (>98% purity) and mass spectrometry to rule out impurities affecting bioactivity .

What analytical techniques are essential for confirming the structure and purity of synthesized this compound?

Basic Research Question
A multi-technique approach ensures structural fidelity:

  • ¹H/¹³C NMR : Assign peaks to confirm the dihydroquinoline core, bromine position, and methyl group integration .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₀H₁₀BrNO, MW 240.10) and isotopic patterns .
  • X-ray crystallography : Resolve crystal structures for absolute configuration determination, if applicable .
  • Purity checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

In designing experiments to evaluate the antimicrobial efficacy of quinolinone derivatives, what factors should be considered to ensure reproducibility?

Advanced Research Question
Reproducibility hinges on rigorous experimental design:

  • Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, noting differences in membrane permeability .
  • Dose-response curves : Use a minimum inhibitory concentration (MIC) assay with serial dilutions (e.g., 0.5–128 µg/mL) and triplicate replicates .
  • Positive controls : Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
  • Solvent compatibility : Ensure solvents (e.g., DMSO) do not exceed 1% v/v to avoid cytotoxicity .

What are the recommended storage conditions and handling protocols for this compound?

Basic Research Question
Stability is critical for long-term usability:

  • Storage : Keep in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation .
  • Light sensitivity : Protect from UV exposure, as brominated quinolines are prone to photolytic decomposition .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (e.g., PBS) immediately before use .

How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density functional theory (DFT) simulations provide mechanistic insights:

  • Electrophilic sites : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., C-5 bromine) prone to substitution .
  • Transition state analysis : Model SN2 pathways to predict reaction barriers and optimize leaving groups (e.g., Br⁻ vs. Cl⁻) .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reaction rates .

What strategies mitigate competing side reactions during the bromination of dihydroquinolinone precursors?

Advanced Research Question
Bromination often competes with oxidation or ring-opening:

  • Regioselective control : Use N-bromosuccinimide (NBS) in DMF at 0°C to target the 5-position selectively .
  • Acid scavengers : Add molecular sieves or triethylamine to neutralize HBr byproducts, minimizing acid-catalyzed decomposition .
  • Quenching protocols : Rapidly cool reactions and extract products into ethyl acetate to halt further bromination .

How do steric and electronic effects influence the biological activity of this compound analogs?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Steric hindrance : 4-Methyl groups increase lipophilicity, enhancing membrane penetration but reducing solubility .
  • Electron-withdrawing effects : Bromine at C-5 stabilizes charge-transfer interactions with enzyme active sites (e.g., cytochrome P450) .
  • Ring saturation : The dihydroquinoline core improves metabolic stability compared to fully aromatic quinolines .

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